

# Spectral data (NMR, IR, MS) of Tert-butyl 3-oxocyclobutylcarbamate

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## Compound of Interest

Compound Name: *Tert-butyl 3-oxocyclobutylcarbamate*

Cat. No.: B057262

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An in-depth analysis of the spectral data of **Tert-butyl 3-oxocyclobutylcarbamate** (C<sub>9</sub>H<sub>15</sub>NO<sub>3</sub>) is crucial for its accurate identification and characterization in research and drug development. This guide provides a comprehensive overview of its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data, complete with detailed experimental protocols and workflow visualizations.

## Compound Overview

- IUPAC Name: tert-butyl N-(3-oxocyclobutyl)carbamate[1]
- Molecular Formula: C<sub>9</sub>H<sub>15</sub>NO<sub>3</sub>[1][2]
- Molecular Weight: 185.22 g/mol [1][2]
- Structure: The molecule consists of a cyclobutanone ring substituted with a tert-butoxycarbonyl (Boc) protected amine group.

## Mass Spectrometry (MS) Data

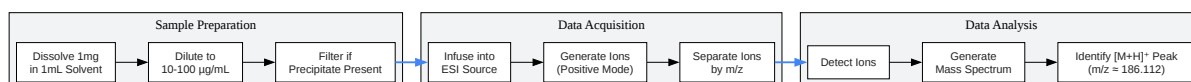
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For **Tert-butyl 3-oxocyclobutylcarbamate**, high-resolution mass spectrometry (HRMS) provides the exact mass, confirming its molecular formula.

Parameter	Value	Reference
Molecular Weight	185.22 g/mol	[1][2]
Exact Mass	185.10519334 Da	[1]
Monoisotopic Mass	185.10519334 Da	[1]

## Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines a general procedure for acquiring mass spectrometry data for a small organic molecule like **Tert-butyl 3-oxocyclobutylcarbamate**.

- **Sample Preparation:** Dissolve approximately 1 mg of the sample in 1 mL of a suitable organic solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[3] If any precipitate is present, the solution must be filtered to prevent blockages.[3]
- **Instrumentation:** Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.[4] ESI is a soft ionization technique suitable for polar molecules and helps in observing the molecular ion peak with minimal fragmentation.[5]
- **Data Acquisition:** Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode to detect the protonated molecule  $[M+H]^+$  or other adducts like  $[M+Na]^+$ . The analysis is performed by separating the generated ions based on their mass-to-charge ( $m/z$ ) ratio.[4][6]
- **Data Analysis:** Identify the peak corresponding to the molecular ion. For **Tert-butyl 3-oxocyclobutylcarbamate**, the protonated molecule  $[M+H]^+$  would have an  $m/z$  of approximately 186.112. High-resolution analysis can confirm the elemental composition.



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Workflow for Mass Spectrometry Analysis.

## Infrared (IR) Spectroscopy Data

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of IR radiation, which causes molecular vibrations.

Functional Group	Vibrational Mode	Expected Frequency Range (cm <sup>-1</sup> )	Key Characteristics
C=O (Ketone)	Stretch	~1785	Strong, sharp peak. Frequency is elevated due to the ring strain of the four-membered cyclobutanone ring. <a href="#">[7]</a>
N-H (Carbamate)	Stretch	3400-3200	Moderate, single peak.
C=O (Carbamate)	Stretch	1725-1705	Strong, sharp peak.
C-H (Alkyl)	Stretch	3000-2850	Strong to medium peaks from the t-butyl and cyclobutyl groups. <a href="#">[8]</a>
C-O (Carbamate)	Stretch	1250-1190	Strong peak.

## Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a common and simple method for obtaining IR spectra of solid or liquid samples.

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum.[\[9\]](#)

- **Sample Application:** Place a small amount of solid **Tert-butyl 3-oxocyclobutylcarbamate** onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.<sup>[9]</sup>
- **Spectrum Acquisition:** Collect the spectrum. Typically, 16 to 32 scans are averaged to improve the signal-to-noise ratio. A resolution of 4 cm<sup>-1</sup> over a range of 4000-400 cm<sup>-1</sup> is standard.<sup>[9]</sup>
- **Data Processing:** The instrument software automatically ratios the sample scan against the background scan to generate the final transmittance or absorbance spectrum. Analyze the spectrum by identifying the characteristic absorption bands corresponding to the molecule's functional groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following are predicted chemical shifts (in ppm) for **Tert-butyl 3-oxocyclobutylcarbamate** in a standard solvent like deuteriochloroform (CDCl<sub>3</sub>).

### <sup>1</sup>H NMR (Proton NMR)

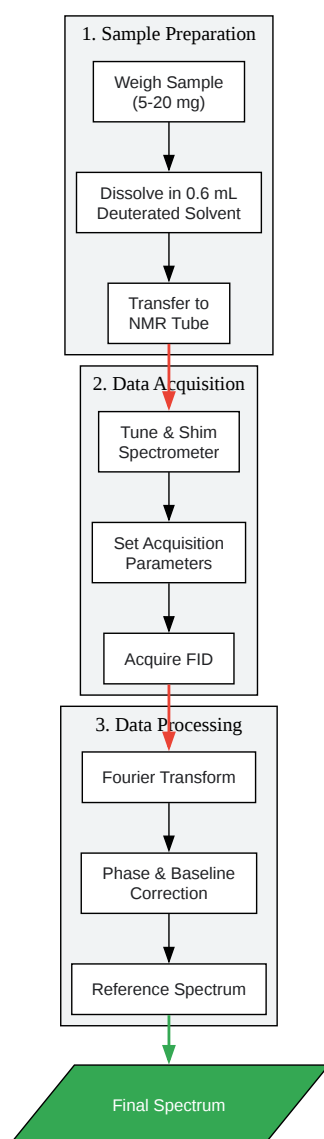
Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
-C(CH <sub>3</sub> ) <sub>3</sub>	~1.45	Singlet	9H
-NH-	~5.0-5.5	Broad Singlet	1H
CH-NH	~4.2-4.5	Multiplet	1H
-CO-CH <sub>2</sub> -	~3.0-3.4	Multiplet	4H

### <sup>13</sup>C NMR (Carbon NMR)

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C=O (Ketone)	~205-215
C=O (Carbamate)	~155
-C(CH <sub>3</sub> ) <sub>3</sub>	~80
CH-NH	~45-50
-CO-CH <sub>2</sub> -	~40-45
-C(CH <sub>3</sub> ) <sub>3</sub>	~28

## Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- **Sample Preparation:** Weigh approximately 5-10 mg of the sample for <sup>1</sup>H NMR (or 15-20 mg for <sup>13</sup>C NMR) and dissolve it in 0.5-0.6 mL of deuterated solvent (e.g., CDCl<sub>3</sub>) in a 5 mm NMR tube.[\[10\]](#) Ensure the sample is fully dissolved to avoid line broadening.[\[10\]](#)
- **Instrument Setup:** Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (<sup>1</sup>H or <sup>13</sup>C). The magnetic field is "shimmed" to achieve high homogeneity, ensuring sharp spectral lines.[\[11\]](#)
- **Data Acquisition:** Set standard acquisition parameters. For <sup>1</sup>H NMR, this typically involves a 30-45 degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[\[11\]](#) For <sup>13</sup>C NMR, a larger number of scans is required due to the lower natural abundance of the <sup>13</sup>C isotope.[\[10\]](#)
- **Data Processing:** The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

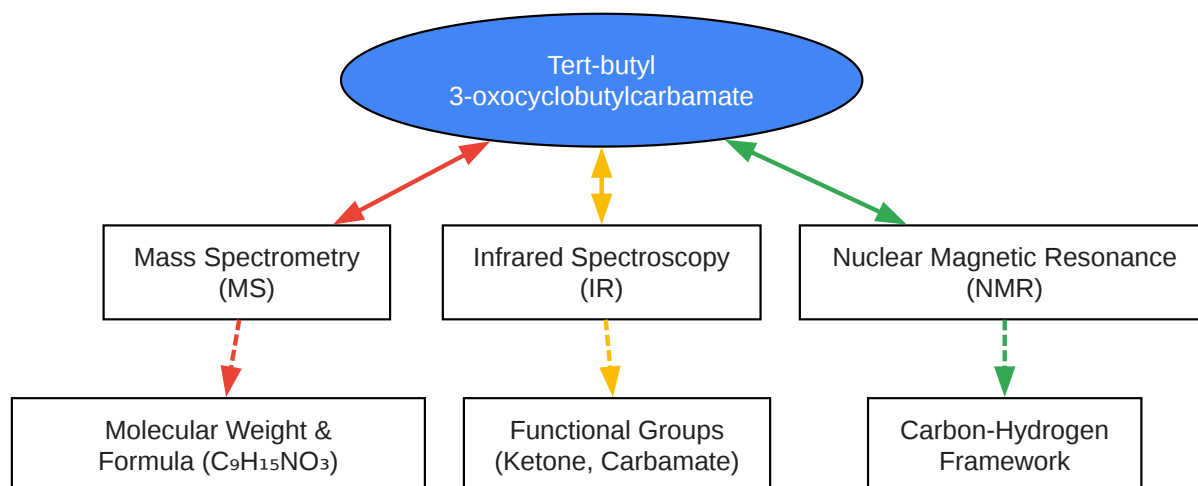


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Workflow for NMR Spectroscopy Analysis.

## Integrated Spectroscopic Analysis

The combination of MS, IR, and NMR spectroscopy provides a complete picture of the molecular structure. Each technique offers complementary information, allowing for unambiguous confirmation of the identity and purity of **Tert-butyl 3-oxocyclobutylcarbamate**.



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